[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate 2-Deoxy-D-erythro-pentopyranosyl chloride bis(4-methylbenzoate) is an impurity of Decitabine, a DNA hypomethylating agent that is used to treat various forms of cancer, such as myelogeneous leukemia and metastatic lung cancerBy inhibiting DNA methyltransferase, Decitabine silences the tumour suppressor genes and, consequently, “normalizing” gene expression in cancerous cells.
Brand Name: Vulcanchem
CAS No.: 20535-28-8
VCID: VC0193357
InChI: InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)26-17-11-19(22)25-12-18(17)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1
SMILES: CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)Cl
Molecular Formula: C21H21ClO5
Molecular Weight: 388.84

[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

CAS No.: 20535-28-8

Cat. No.: VC0193357

Molecular Formula: C21H21ClO5

Molecular Weight: 388.84

Purity: > 95%

* For research use only. Not for human or veterinary use.

[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate - 20535-28-8

Specification

CAS No. 20535-28-8
Molecular Formula C21H21ClO5
Molecular Weight 388.84
IUPAC Name [(2S,4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate
Standard InChI InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)26-17-11-19(22)25-12-18(17)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1
SMILES CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)Cl

Introduction

Chemical Properties and Structure

[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate possesses specific chemical properties that define its behavior in various chemical and biological environments. The compound is identified by several key parameters that are essential for its characterization and study.

Physical and Chemical Characteristics

The compound is characterized by the following properties:

PropertyValue
CAS Number20535-28-8
Molecular FormulaC21H21ClO5
Molecular Weight388.84 g/mol
Physical StateSolid
Purity> 95% (research grade)
Chemical ClassificationOxan derivative

Structural Configuration

The stereochemistry of the compound is explicitly defined in its name, with the 2S, 4S, and 5R configurations indicating the spatial orientation of substituents at these positions on the oxan ring. This stereochemical arrangement is crucial for its molecular recognition properties and potential interactions with biological targets, as slight changes in stereochemistry can significantly alter biological activity.

Synthesis and Preparation

The synthesis of [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate involves a multi-step process that requires precise control of reaction conditions to ensure the correct stereochemistry and high purity of the final product.

Synthetic Pathway

The synthetic route typically begins with the preparation of the oxan ring structure, followed by stereoselective modifications to introduce the required functional groups. The general pathway involves:

  • Formation of the oxan (tetrahydropyran) ring with the appropriate stereochemistry

  • Chlorination at position 2 using selective chlorinating agents under controlled conditions

  • Introduction of the 4-methylbenzoyl groups at positions 4 and 5 through esterification reactions

Reaction Conditions and Optimization

The synthesis requires careful control of reaction parameters to ensure high yield and purity:

Synthetic StepKey ConditionsConsiderations
Oxan Ring FormationControlled temperature, suitable catalystsStereochemical control is critical
ChlorinationSelective chlorinating agents, inert atmosphereRegioselectivity must be maintained
EsterificationCoupling with 4-methylbenzoic acid, catalyst selectionYield optimization, minimization of side products

The optimization of reaction conditions, including temperature, solvent selection, reaction time, and catalyst choice, is essential to achieve high yield and purity of the final compound. Modern synthetic approaches may incorporate advances in green chemistry principles to minimize environmental impact and enhance efficiency.

Biological Activity

Research has revealed significant biological activities for [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate and structurally related compounds, with a particular focus on anticancer properties.

Anticancer Properties

Compounds with similar structural features to [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate have demonstrated notable antiproliferative effects against various cancer cell lines. These effects suggest potential applications in cancer therapy, particularly as lead compounds for the development of novel anticancer agents.

Research findings indicate that structurally related compounds exhibit broad-spectrum activity against multiple cancer types, including:

Cancer TypeObserved ActivityNotable Cell Lines
LeukemiaHigh sensitivityMultiple myeloid and lymphoid lines
Solid TumorsModerate to high activityBreast, lung, colorectal
CNS TumorsVariable responseGlioblastoma, neuroblastoma

These findings suggest that the compound and its derivatives may have versatile applications across different cancer types, potentially addressing the need for new therapeutic options in oncology.

Mechanisms of Action

The anticancer activity of [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate and similar compounds appears to involve multiple mechanisms:

  • DNA Interaction: Research suggests that these compounds may interact with DNA through intercalation or binding to specific sequences, potentially disrupting replication and transcription processes critical for cancer cell survival.

  • Cell Cycle Arrest: Studies on related compounds have demonstrated their ability to induce cell cycle arrest, particularly at the G1 and G2/M phases, preventing cancer cells from completing cell division and proliferation.

  • Apoptosis Induction: One of the most significant mechanisms involves the activation of programmed cell death (apoptosis) pathways in cancer cells, which contributes to their elimination.

These multiple mechanisms of action may contribute to the compound's potential efficacy against different cancer types and possibly reduce the likelihood of resistance development, which is a common challenge in cancer therapy.

Research Findings and Applications

Experimental Studies

Research on [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate and structurally similar compounds has yielded promising results that suggest potential applications in medicinal chemistry and drug development.

In vitro studies have demonstrated significant antiproliferative effects across multiple cancer cell lines, with activity comparable to some established chemotherapeutic agents. The compound's ability to target multiple cellular pathways simultaneously may provide advantages over single-target therapies.

Structure-Activity Relationships

Analysis of structure-activity relationships (SAR) suggests that specific structural features of [(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate contribute significantly to its biological activity:

Structural FeatureContribution to Activity
Chloro SubstituentEnhances membrane permeability and target binding
4-Methylbenzoyl GroupsInfluence lipophilicity and receptor interactions
Oxan Ring StereochemistryCritical for proper spatial orientation and target recognition

These structure-activity insights are valuable for the rational design of analogs with potentially enhanced activity, selectivity, or pharmacokinetic properties.

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